Veratrine

Übersicht

Beschreibung

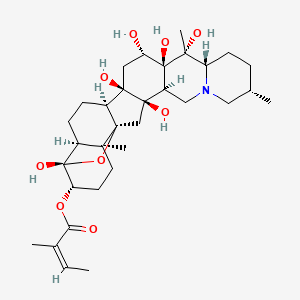

Veratrine is a complex mixture of alkaloids derived from the seeds of Schoenocaulon officinale and the rhizomes of Veratrum album, both belonging to the lily family. This compound has been historically significant due to its potent biological activities, particularly as a neurotoxin. This compound primarily consists of veratridine, cevadine, cevadilline, sabadine, and cevine .

Wirkmechanismus

Target of Action

Veratrine, a steroidal alkaloid, primarily targets voltage-gated sodium ion channels in heart, nerve, and skeletal muscle cell membranes . These channels play a crucial role in the propagation of action potentials in neurons and muscle cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sodium-potassium pump, which maintains the electrochemical gradient essential for the functioning of nerve cells . By binding to sodium channels, this compound prolongs the influx of sodium ions, thereby disrupting the normal function of the pump . This disruption leads to increased nerve excitability and intracellular calcium concentrations .

Pharmacokinetics

It is known that this compound can be absorbed through the skin or mucous membranes . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully understood.

Result of Action

The primary result of this compound’s action is increased nerve excitability . This can lead to various physiological effects, depending on the specific type of cells affected. For instance, in heart cells, this could potentially alter the rhythm and force of contractions .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the compound’s neurotoxic effects can be modulated by the concentration of sodium and other ions in the environment . Additionally, the compound’s effectiveness as an insecticide can vary depending on the specific species of insect and its resistance to toxins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Veratrine is typically isolated from natural sources rather than synthesized. The isolation process involves extracting the alkaloids from the plant material using solvents like ethanol or ether.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the seeds and rhizomes of the respective plants. The plant material is first dried and ground, followed by solvent extraction. The extract is then subjected to various purification steps, including precipitation and chromatography, to obtain this compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: Veratrine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, which are often studied for their biological activities.

Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its biological properties.

Substitution: Substitution reactions, particularly involving the methoxy groups, can lead to the formation of different derivatives of this compound.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Wissenschaftliche Forschungsanwendungen

Veratrine has a wide range of applications in scientific research:

Chemistry: this compound is used as a model compound to study the reactivity of alkaloids and their derivatives.

Biology: It serves as a tool to investigate the mechanisms of neurotoxicity and ion channel modulation.

Medicine: this compound’s ability to modulate sodium channels makes it a valuable compound in the study of cardiac and neurological disorders.

Industry: this compound is used in the development of insecticides due to its potent neurotoxic effects on insects

Vergleich Mit ähnlichen Verbindungen

Veratrine is often compared with other steroidal alkaloids such as:

Aconitine: Similar to this compound, aconitine binds to voltage-gated sodium channels but has a different binding affinity and toxicity profile.

Batrachotoxin: This toxin also targets sodium channels but is derived from different natural sources and has distinct structural features.

Grayanotoxin: Another sodium channel modulator, grayanotoxin, shares some similarities with this compound but differs in its chemical structure and biological effects

This compound’s uniqueness lies in its specific combination of alkaloids and its potent neurotoxic effects, making it a valuable compound for both research and industrial applications.

Eigenschaften

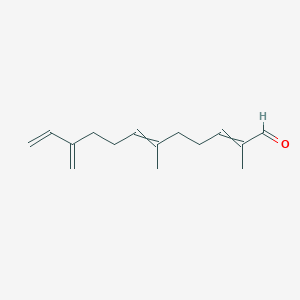

IUPAC Name |

(1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl) 2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H49NO9/c1-6-18(3)25(35)41-24-11-12-26(4)19-8-9-20-28(37)13-23(34)31(39)21(29(28,38)16-30(20,26)42-32(19,24)40)15-33-14-17(2)7-10-22(33)27(31,5)36/h6,17,19-24,34,36-40H,7-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUCFOVFALNEOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H49NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861603 | |

| Record name | 4,12,14,16,17,20-Hexahydroxy-4,9-epoxycevan-3-yl 2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62-59-9 | |

| Record name | Cevadine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Veratrine's primary molecular target?

A1: this compound primarily targets voltage-gated sodium channels (VGSCs) found in excitable tissues like nerves and muscles. [, , , , , , ]

Q2: How does this compound interact with VGSCs?

A2: this compound binds to specific sites on VGSCs, slowing down the inactivation process of the sodium channel. [, , , , ] This leads to prolonged sodium influx into the cell. [, ]

Q3: What are the consequences of this compound's interaction with VGSCs on nerve cells?

A3: In nerve cells, this compound binding to VGSCs causes a greatly augmented and prolonged after-potential. [, ] This effect is more pronounced under conditions of rapid stimulation or partial asphyxia. [] this compound can also increase the resting oxygen consumption of nerves. []

Q4: How does this compound affect skeletal muscle?

A4: In skeletal muscle, this compound induces a characteristic prolonged contraction in response to a single stimulus. [, ] This contraction is accompanied by a much greater heat production compared to a normal muscle twitch. [] this compound also increases the duration of the electrical repetitive firing and the associated mechanical tetanus in muscle. []

Q5: Can this compound induce arrhythmias?

A6: While this compound can induce changes in cardiac electrical activity, studies in dogs show that it actually increases the ventricular fibrillation threshold, suggesting a potential protective effect against arrhythmias. []

Q6: Does this compound affect neurotransmitter release?

A7: this compound, by depolarizing nerve terminals, can stimulate the release of various neurotransmitters, including norepinephrine [, , , ], dopamine [, , , ], and cholecystokinin (CCK). [, ] This release is calcium-dependent and can be blocked by tetrodotoxin. [, , , ]

Q7: Are there any intracellular effects of this compound?

A8: this compound treatment has been shown to decrease (Na+ + K+)-ATPase activity in rat brain slices. [] This effect is dependent on external calcium and can be blocked by agents that interfere with sodium influx or calcium homeostasis. []

Q8: What is the chemical nature of this compound?

A9: this compound is not a single compound but a mixture of ester alkaloids, primarily cevadine and veratridine. [, ]

Q9: How can the components of this compound be distinguished?

A10: The individual components of this compound, such as cevadine and veratridine, exhibit distinct ultraviolet absorption spectra. [] This difference arises from the small acid moieties esterified with cevine, a common component in these alkaloids. []

Q10: How do the neurophysiological effects of cevadine and veratridine differ?

A11: While both alkaloids induce a negative after-potential in nerve cells, the characteristics of this after-potential differ. Cevadine causes a larger initial amplitude, while the time constant of decline is longer for veratridine. []

Q11: Do different this compound components have varying potencies?

A12: Yes, the ester alkaloids present in this compound exhibit varying potencies. Generally, the ester alkaloid is significantly more potent than its corresponding alkamine, formed upon hydrolysis. []

Q12: Are there synthetic analogs of this compound components?

A13: While not directly derived from this compound, certain synthetic compounds like batrachotoxin share a similar mechanism of action, prolonging the open state of VGSCs. [] This suggests potential for developing synthetic analogs with tailored properties.

Q13: Is this compound toxic?

A14: this compound is known to be toxic. Historical records indicate its use as a poison. [] Studies highlight its ability to induce myonecrosis (muscle cell death). []

Q14: What are the potential mechanisms of this compound's toxicity?

A15: this compound's toxicity is primarily attributed to its action on VGSCs, leading to prolonged cellular depolarization and disruption of normal cellular function. [, , , , , ] Studies have also shown that this compound can induce ultrastructural changes in muscle mitochondria, suggesting a potential mechanism for its myotoxic effects. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B3430199.png)